molecular formula BrH B1195326 Bromine-76 CAS No. 15765-38-5

Bromine-76

Número de catálogo: B1195326
Número CAS: 15765-38-5
Peso molecular: 76.9325 g/mol
Clave InChI: CPELXLSAUQHCOX-AHCXROLUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bromine-76 is a positron-emitting radionuclide with a half-life of 16.2 hours, decaying via 57% β+ emission (for PET imaging) and 43% electron capture . Its relatively long half-life makes it particularly valuable for research involving slow physiological processes or the labeling of molecules with long biological half-lives, such as antibodies and certain peptides . In nuclear medicine and radiopharmaceutical research, this compound is used to label biomolecules for Positron Emission Tomography (PET) . A key application is in the development of novel tracers for cancer imaging, such as RGD peptides that target integrin αvβ3 expression in tumors . Radiobromination chemistry is analogous to radioiodination, often employing electrophilic substitution on electron-rich aromatic rings like tyrosine residues or prosthetic groups (e.g., N-succinimidyl bromobenzoate) for conjugation . Beyond biomedicine, this compound also serves as a conservative tracer in environmental and geochemical studies for visualizing fluid dynamics and transport processes in geological materials using PET . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

Número CAS

15765-38-5

Fórmula molecular

BrH

Peso molecular

76.9325 g/mol

Nombre IUPAC

bromane

InChI

InChI=1S/BrH/h1H/i1-4

Clave InChI

CPELXLSAUQHCOX-AHCXROLUSA-N

SMILES

Br

SMILES isomérico

[76BrH]

SMILES canónico

Br

Sinónimos

76Br radioisotope
Br-76 radioisotope
Bromine-76

Origen del producto

United States

Aplicaciones Científicas De Investigación

Medical Imaging

Positron Emission Tomography (PET)
Bromine-76 is primarily utilized in PET imaging due to its effective positron emission characteristics. Studies have shown that this compound can be used to label monoclonal antibodies and small peptides, enhancing the visualization of tumors and other biological processes in vivo.

  • Case Study: Monoclonal Antibodies
    A study evaluated the use of this compound-labeled anti-carcinoembryonic antigen monoclonal antibodies (MAbs) for tumor imaging in nude rats with human colon carcinoma xenografts. The results indicated that PET imaging could identify tumor sites effectively as early as 46 hours post-administration, with higher concentrations of this compound compared to iodine-125, highlighting its potential for better imaging contrast and retention in target tissues .
Isotope Half-Life Emission Type Applications
This compound16.2 hoursPositron emissionPET imaging, radiotherapy

Drug Development

Labeling Techniques for Peptides
this compound has been successfully employed to label peptides for diagnostic purposes. Two primary methods have been developed: direct bromination of tyrosine residues in peptides and the use of prosthetic groups for peptides lacking tyrosine.

  • Direct Labeling vs. Prosthetic Group
    Research demonstrated that direct labeling yielded a 30% efficiency using chloramine-T, while a new prosthetic agent achieved over 60% yield under mild conditions . This versatility allows for broader applications in peptide-based therapies and diagnostics.
Method Yield (%) Conditions
Direct Labeling30Chloramine-T
Prosthetic Group>60Peracetic acid at 80°C

Therapeutic Applications

This compound's properties also lend themselves to therapeutic applications, particularly in targeted radiotherapy. Its dual capability as both a diagnostic and therapeutic agent positions it as a valuable tool in theranostics.

Case Study: Antitumor Activity
Research into brominated compounds has shown that the incorporation of this compound into drug molecules can enhance their bioactivity and therapeutic potential. For instance, brominated derivatives of paclitaxel have demonstrated significantly increased cytotoxicity against cancer cell lines compared to their non-brominated counterparts .

Pharmacokinetics

Understanding the pharmacokinetics of this compound-labeled compounds is crucial for optimizing their use in clinical settings. Studies have shown that this compound exhibits favorable retention profiles in target tissues, which is essential for effective imaging and treatment.

  • Biodistribution Studies
    In biodistribution studies involving this compound-labeled progestins, high uptake was observed in target tissues such as the uterus, while non-specific uptake remained relatively high in blood and muscle . This information is vital for assessing the efficacy and safety of this compound-labeled therapeutics.

Comparación Con Compuestos Similares

Physical and Decay Properties

The table below compares $^{76}\text{Br}$ with other PET radioisotopes:

Isotope Half-life Positron Energy (MeV) Positron Emission (%) Common Applications
Bromine-76 16.2 h 4.0 57 Antibody imaging, receptor ligands
Fluorine-18 109.8 min 0.6 97 Glucose metabolism (FDG), small molecules
Iodine-124 4.2 d 2.1 23 Antibody and protein labeling
Copper-64 12.7 h 0.278 (mean) 17.5 Angiogenesis imaging, theranostics

Key Insights :

  • Half-life : $^{76}\text{Br}$ bridges the gap between short-lived $^{18}\text{F}$ and long-lived $^{124}\text{I}$, enabling studies requiring 1–2 days of tracer biodistribution .
  • Positron Energy : Its higher positron energy (4.0 MeV) results in lower spatial resolution compared to $^{18}\text{F}$ and $^{64}\text{Cu}$ but is comparable to $^{124}\text{I}$ .
  • Emission Intensity : The 57% positron yield is superior to $^{124}\text{I}$ (23%) but lower than $^{18}\text{F}$ (97%) .
Production and Radiochemistry
  • Production : Unlike $^{18}\text{F}$ (produced via $^{18}\text{O}(p,n)^{18}\text{F}$), $^{76}\text{Br}$ requires enriched selenium or arsenic targets, increasing cost and complexity .
  • Prosthetic Groups: Strategies like N-succinimidyl 2,6-dimethoxybenzoate enable selective labeling of electron-rich aromatic systems, avoiding competition with endogenous tyrosine residues . Theranostic Pairing: $^{76}\text{Br}$ is often paired with $^{77}\text{Br}$ (β⁻ emitter) for combined PET imaging and radiotherapy .
In Vivo Performance and Limitations
  • Biodistribution : Studies with $^{76}\text{Br}$-labeled anti-CEA antibodies demonstrated prolonged tumor retention compared to $^{125}\text{I}$-labeled counterparts due to slower excretion of radiobromide ($^{76}\text{Br}^-$) .
  • Metabolic Stability : $^{76}\text{Br}$-labeled progestin analogs showed <5% metabolic degradation over 24 hours, outperforming iodinated tracers in stability .
  • Challenges :
    • High Background : Slow renal clearance of $^{76}\text{Br}^-$ increases background signal, necessitating optimized tracer designs .
    • Radiation Burden : Higher positron energy increases radiation dose compared to $^{18}\text{F}$ or $^{64}\text{Cu}$ .
Case Studies in Research

A3 Adenosine Receptor Ligands: $^{76}\text{Br}$-labeled agonists (MRS3581) and antagonists (MRS5147) showed receptor-specific uptake in A3AR-rich tissues (e.g., testes), with radiochemical yields of 58–65% .

PPARγ Antagonists: $^{76}\text{Br}$-labeled 2-bromo-5-nitro-N-phenylbenzamide achieved 70% radiolabeling yield and nanomolar receptor affinity, validating its use in metabolic imaging .

Nanoprobe Imaging: Dendrimers labeled with $^{76}\text{Br}$ enabled non-invasive PET imaging of angiogenesis, leveraging long half-life for delayed biodistribution assessment .

Métodos De Preparación

Target Preparation and Irradiation Parameters

The most scalable method for 76Br^{76}\text{Br} production involves proton irradiation of isotopically enriched cobalt-selenium (Co76Se^{76}\text{Se}) intermetallic targets. These targets are fabricated by pressing a mixture of cobalt and selenium-76 powders under high pressure, followed by sintering to enhance structural integrity. The irradiation is conducted using a cyclotron with proton beam energies optimized for the 76Se(p,n)76Br^{76}\text{Se}(p,n)^{76}\text{Br} nuclear reaction. At a beam energy of 16 MeV and current of 20 μA, typical production yields reach 103±10 MBqμA1h1103 \pm 10\ \text{MBq} \cdot \mu\text{A}^{-1} \cdot \text{h}^{-1}.

Radiochemical Isolation via Thermal Distillation

Post-irradiation, the Co76Se^{76}\text{Se} target is dissolved in chromic acid, and 76Br^{76}\text{Br} is isolated through thermal chromatographic distillation. The target is heated to 1,050°C in a vertical furnace, volatilizing 76Br^{76}\text{Br} as hydrogen bromide (H76Br\text{H}^{76}\text{Br}), which is then trapped in an aqueous solution of ammonium hydroxide (NH4OH\text{NH}_4\text{OH}). This process achieves isolation yields of 76±11%76 \pm 11\% with radionuclidic purity exceeding 99.9%.

Table 1: Production Yields and Purity of 76Br^{76}\text{Br} Using CoSe Targets

Beam Energy (MeV)Target MaterialYield (MBq·μA1^{-1}·h1^{-1})Radionuclidic Purity (%)
16Co76Se^{76}\text{Se}103 ± 10>99.9
13Co76Se^{76}\text{Se}50 ± 5>99.5

Direct Bromination of Peptides and Biomolecules

Electrophilic Substitution on Tyrosine Residues

A widely used method for labeling peptides with 76Br^{76}\text{Br} involves electrophilic substitution on tyrosine residues. For example, the cyclic RGD peptide c(RGDyK) is brominated by reacting 10.4 mg of the peptide with 1 µL of bromine in 0.3 mL of water acidified with acetic acid. The reaction proceeds for 30 minutes at room temperature, yielding 76Br^{76}\text{Br}-labeled Brt_t-c(RGDyK) with a molar activity of 698.29 Da698.29\ \text{Da} (LC-MS confirmed).

Conjugation with 2,6-Dimethoxybenzoyl Groups

To enhance stability and target specificity, brominated peptides are further functionalized with 2,6-dimethoxybenzoyl (DMB) groups. This involves reacting Brt_t-c(RGDyK) with N-succinimidyl 2,6-dimethoxybenzoate (SDMB) in borate buffer (pH 8.4) at 4°C overnight. The final product, Brt_tDMB-c(RGDyK), exhibits a molecular weight of 862.30 Da862.30\ \text{Da} and is purified via preparative HPLC with a retention time of 22.5 minutes.

Chemical Synthesis of this compound-Labeled Small Molecules

Two-Step Synthesis of Progestin Derivatives

A two-step method for synthesizing 76Br^{76}\text{Br}-labeled progestins involves initial electrophilic substitution on a tributyltin precursor, followed by acetalization. For instance, tributyltin precursor 4 is brominated using H2O2/CH3COOH\text{H}_2\text{O}_2/\text{CH}_3\text{COOH} to yield [76Br^{76}\text{Br}]5 , which is then reacted with progestin 16α,17α,21-triol 6 in the presence of triethyl orthoformate and HClO4\text{HClO}_4. Despite high incorporation yields (>80%>80\%), the overall isolated yield of [76Br^{76}\text{Br}]3 is only 5% due to purification losses.

Stability and Metabolic Considerations

In vivo studies of 76Br^{76}\text{Br}-labeled progestins reveal rapid metabolism in the liver, generating polar metabolites and free [76Br^{76}\text{Br}]bromide. Blood activity remains elevated (2.11±0.14 %ID/g2.11 \pm 0.14\ \%\text{ID/g} at 1 hour post-injection), necessitating further stabilization strategies for clinical translation.

Comparative Analysis of Preparation Methods

Yield and Scalability

Cyclotron production using CoSe targets outperforms chemical synthesis in both yield (103 MBqμA1h1103\ \text{MBq} \cdot \mu\text{A}^{-1} \cdot \text{h}^{-1} vs. 5% isolated yield5\%\ \text{isolated yield}) and scalability, enabling clinical-scale production. Direct bromination methods strike a balance, achieving 3550%35–50\% yields for peptide labeling but requiring stringent purification.

Applications in Theranostics

High-molar-activity 76Br^{76}\text{Br} (>700 GBq/μmol>700\ \text{GBq/μmol}) from CoSe targets is critical for developing PARP-1 inhibitors and other theranostic agents. In contrast, peptide-labeled 76Br^{76}\text{Br} agents are prioritized for tumor targeting due to their specificity .

Q & A

Q. What are the primary methods for synthesizing Bromine-76, and how do their yields and purity compare?

this compound is typically produced via nuclear reactions such as the 76Se(α, n)76Br reaction using magnesium pyroarsenate targets bombarded with 50 MeV alpha particles . Alternatively, low-energy accelerators can generate 76Br via the 76Se(p, n)76Br reaction , yielding ~65–70 MBq with >95% radiochemical purity after separation . Comparative

MethodYield (MBq)Purity (%)Target Material
α-particle bombardment10–15~90Magnesium pyroarsenate
Proton bombardment65–70>95Selenium alloy
Key considerations include target material availability, energy requirements, and post-synthesis purification steps (e.g., solvent extraction or column chromatography).

Q. How can researchers validate the detection of this compound decay products in experimental setups?

Gamma spectroscopy and beta-gamma coincidence measurements are critical for identifying 76Br decay products. For example, gamma rays emitted during the decay of 76Br to selenium-76 (76Se) can be analyzed to confirm energy levels like 1.02 and 1.26 MeV . Positron emission tomography (PET) is also used to track 76Br-labeled compounds in vivo, with validation via ex vivo biodistribution assays and DNA binding analysis (e.g., ethanol precipitation for isolating 76Br-BrdU in proliferating cells) .

Advanced Research Questions

Q. How can contradictory data on selenium-76 energy levels from this compound decay be resolved?

Discrepancies in proposed 76Se energy levels (e.g., 1.02 MeV vs. absence in certain decay schemes) require comparative analysis of gamma spectra and decay schemes across studies. For instance, Girgis et al. (1980) omitted these levels, while Gustova and Chubinsky reported them. Researchers should replicate experiments using standardized gamma-ray detectors (e.g., high-purity germanium) and apply Monte Carlo simulations to account for background interference .

Q. What methodological strategies minimize radiobromide ([76Br]Br⁻) interference in PET imaging studies?

Radiobromide, a common radiocatabolite, accumulates in extracellular spaces, increasing background noise. Mitigation strategies include:

  • Tracer design : Use prosthetic groups (e.g., N-succinimidyl-3-[76Br]bromo-2,6-dimethoxybenzoate) to enhance metabolic stability .
  • Purification : HPLC or solid-phase extraction to remove free 76Br⁻ before administration .
  • Dosage optimization : Co-administration of potassium bromide to block nonspecific uptake .

Q. How do labeling efficiency and binding affinity vary between direct and indirect this compound labeling of peptides?

Direct labeling (e.g., tyrosine bromination) achieves >50% yield but may alter peptide conformation. Indirect methods using prosthetic groups (e.g., dimethoxybenzoyl conjugation) preserve integrin receptor binding affinity (>70% yield) while enabling site-specific labeling . Comparative

MethodYield (%)Binding Affinity (IC50 nM)Selectivity Over Tyrosine
Direct (tyrosine)50–602.1 ± 0.3Low
Prosthetic group70–801.8 ± 0.2High (ΔG‡ = 9 kcal/mol)

Methodological Frameworks for Addressing Contradictions

Q. What statistical and experimental designs are optimal for reconciling conflicting decay schemes of this compound?

  • Gamma-gamma coincidence measurements to verify population intensities of 76Se energy levels .
  • Bayesian analysis to quantify uncertainties in gamma-ray energy assignments.
  • Collaborative replication studies using standardized protocols (e.g., IAEA guidelines for nuclear data evaluation).

Q. How can researchers ensure reproducibility in this compound tracer synthesis across laboratories?

  • Detailed SOPs : Include target preparation, irradiation parameters, and purification steps (e.g., Appendix 9 in ).
  • Cross-validation : Inter-laboratory comparisons using reference materials (e.g., NIST-traceable 76Se targets).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.